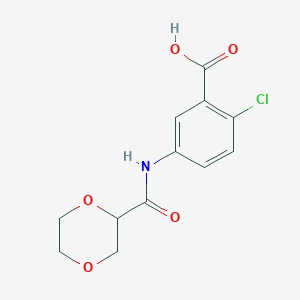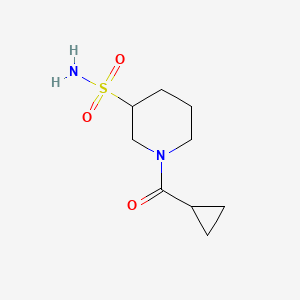
1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide, also known as CPPS, is a chemical compound that has been extensively studied for its potential use in scientific research. CPPS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide involves the inhibition of certain enzymes, including carbonic anhydrase and aminopeptidase. 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide has also been shown to modulate the activity of ion channels, including the voltage-gated sodium channel. These effects are thought to contribute to the analgesic and anti-inflammatory properties of 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide.
Biochemical and Physiological Effects:
1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, as well as potential neuroprotective effects. 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide has also been shown to have an effect on the cardiovascular system, including the regulation of blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide for lab experiments is its specificity for certain enzymes and ion channels. This allows researchers to study the effects of these targets in a more controlled manner. However, one limitation of 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research related to 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide. One area of interest is the development of more potent and selective 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide analogs. Additionally, there is potential for the use of 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Further research is needed to fully understand the potential of 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide in these areas.
In conclusion, 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide has shown promise in a variety of research areas, and further study is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide involves the reaction of piperidine-3-sulfonamide with cyclopropanecarboxylic acid chloride. The reaction takes place in the presence of a base such as triethylamine, and the product is isolated through filtration and recrystallization. This synthesis method has been shown to be effective in producing high yields of 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide.
Aplicaciones Científicas De Investigación
1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide has been studied extensively for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of ion channels. 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide has been used in research related to pain management, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
1-(cyclopropanecarbonyl)piperidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S/c10-15(13,14)8-2-1-5-11(6-8)9(12)7-3-4-7/h7-8H,1-6H2,(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVZFPNWPZGRBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



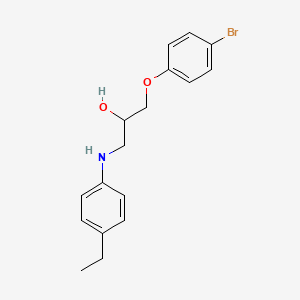
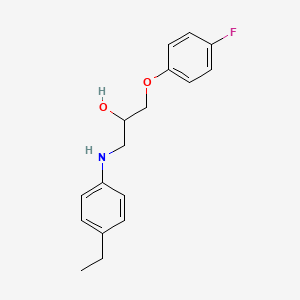
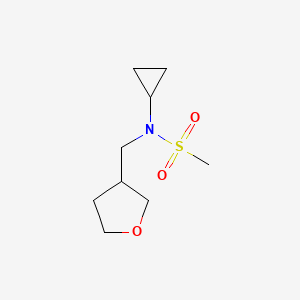
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)
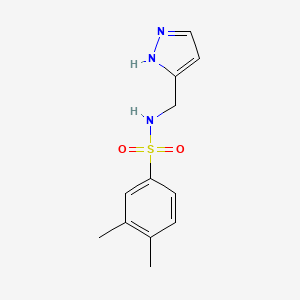

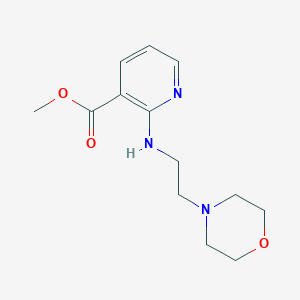
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574642.png)
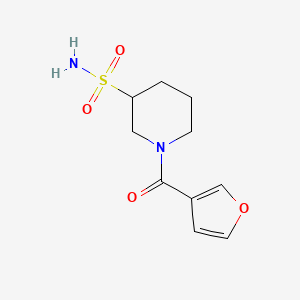
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)
